3-(Chloromethyl)-1,2-dihydronaphthalene
Description
3-(Chloromethyl)-1,2-dihydronaphthalene is a chlorinated derivative of 1,2-dihydronaphthalene, a bicyclic aromatic hydrocarbon. For instance, natural products like Cannabisin C and negundin B contain dihydronaphthalene cores and exhibit biological activity . Synthetic methods for dihydronaphthalenes include asymmetric catalysis (e.g., Tomioka’s work on α,β-unsaturated aldimines) and cycloaddition strategies (e.g., Yamamoto’s copper-catalyzed [4 + 2] reactions) . The chloromethyl substituent likely enhances electrophilicity and reactivity compared to non-halogenated analogs, making it valuable for further functionalization.
Properties
CAS No. |
62620-52-4 |
|---|---|
Molecular Formula |
C11H11Cl |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
3-(chloromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H11Cl/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2 |
InChI Key |
CRXCUWXIIRDCNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 3-(Chloromethyl)-1,2-dihydronaphthalene with key analogs:
Key Observations :
- Substituent Effects : The chloromethyl group introduces both steric bulk and electronic effects (via Cl’s electronegativity), which may alter reaction pathways compared to methyl or hydroxyl analogs. For example, 1,2-dihydro-3-methylnaphthalene is less reactive in dehydrogenation studies, with conversions <10% under nitrogen at 230°C , whereas the unsubstituted dihydronaphthalene dehydrogenates readily (20% under H₂) .
- Stability : Thermal stability decreases with substituent electronegativity. The chloromethyl group may destabilize the dihydronaphthalene core compared to methyl, though direct data is lacking.
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